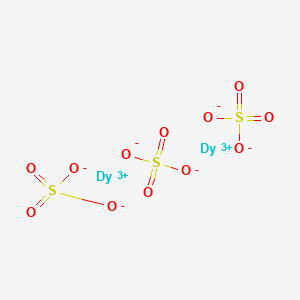
Disulfuryl fluoride
Vue d'ensemble
Description
Disulfuryl fluoride is an inorganic compound with the formula SO2F2. It is an easily condensed gas and has properties more similar to sulfur hexafluoride than sulfuryl chloride, being resistant to hydrolysis even up to 150 °C . It is neurotoxic and a potent greenhouse gas, but is widely used as a fumigant insecticide to control termites .
Synthesis Analysis
One synthesis begins with the preparation of potassium fluorosulfite: SO2 + KF → KSO2F. This salt is then chlorinated to give sulfuryl chloride fluoride: KSO2F + Cl2 → SO2ClF + KCl . Further heating at 180 °C of potassium fluorosulfite with the sulfuryl chloride fluoride gives the desired product: SO2ClF + KSO2F → SO2F2 + KCl + SO2 . It can also be prepared by direct reaction of fluorine with sulfur dioxide: SO2 + F2 → SO2F2 .
Molecular Structure Analysis
The molecule is tetrahedral with C2v symmetry. The S-O distance is 140.5 pm, S-F is 153.0 pm . As predicted by VSEPR, the O-S-O angle is more open than the F-S-F angle, 124° and 97°, respectively .
Chemical Reactions Analysis
Sulfuryl fluoride is unreactive toward molten sodium metal . Similarly, it is slow to hydrolyze, but eventually converts to sulfur trioxide . Sulfuryl fluoride gas is a precursor to fluorosulfates and sulfamoyl fluorides: SO2F2 + ROH + base → ROSO2F + Hbase + F− .
Physical And Chemical Properties Analysis
Sulfuryl fluoride is a colorless gas with a boiling point of -55.4°C and a melting point of -124.7°C . It has a density of 4.172 g/L (gas), 1.632 g/mL (liquid under compressed gas at 0 °C) . It is soluble in water at 0.2% (0°C) .
Applications De Recherche Scientifique
Fluoride Anion Recognition and Sensing : Fluoride anion recognition has become a significant area of interest due to its dual role as a beneficial chemical in industries and a dietary element, as well as its association with certain pathologies. The development of methods for fluoride binding, particularly in competitive solvents like water, is an active area of research (Cametti & Rissanen, 2009).
Synthesis of Sulfonyl Fluorides for Click Chemistry : Sulfonyl fluorides are key synthetic motifs in sulfur(VI) fluoride exchange-based “click chemistry”. Novel methods for synthesizing these functional groups, such as the electrochemical approach combining thiols or disulfides with potassium fluoride, are being explored (Laudadio et al., 2019).
Synthesis of Aliphatic Sulfonyl Fluorides : The increasing interest in sulfonyl fluorides as probes in chemical biology and molecular pharmacology has led to the development of new synthetic methods, such as visible-light-mediated decarboxylative fluorosulfonylethylation, to create diverse sulfonyl fluoride compound libraries (Xu et al., 2019).
Detection of Fluoride in Water : Considering the health impacts of fluoride, there is significant research into improved methods for detecting fluoride, especially in water. This research is also driven by the potential use of these methods for detecting substances like phosphorofluoridate nerve agents and uranium hexafluoride (Wade et al., 2010).
Radical Fluorosulfonylation in Drug Discovery : The unique biological activity of sulfonyl fluorides has generated interest in their synthesis for applications in chemical biology and drug discovery. Developing methods like radical fluorosulfonylation of alkenes under photoredox conditions opens new avenues for creating alkenyl sulfonyl fluorides (Nie et al., 2020).
Electrochemical Fluorination : Research into the electrochemical fluorination of compounds like methanedisulfonyl fluoride to produce precursors for other substances, such as difluoromethanedisulfonyl fluoride, highlights its application in producing industrially relevant chemicals (Klink et al., 1986).
Safety and Hazards
Inhalation of sulfuryl fluoride is hazardous and may result in respiratory irritation, pulmonary edema, nausea, abdominal pain, central nervous system depression, numbness in the extremities, muscle twitching, seizures, and death . Overexposure to high levels of sulfuryl fluoride can result in nose and throat irritation and nausea .
Propriétés
InChI |
InChI=1S/F2O5S2/c1-8(3,4)7-9(2,5)6 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICQXESQFGXSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=S(=O)(OS(=O)(=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065332 | |
| Record name | Disulfuryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13036-75-4 | |
| Record name | Disulfuryl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13036-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfuryl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfuryl fluoride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfuryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disulphur fluoride pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















